

Veldoreotide: A Technical Guide to its Molecular Structure and Conformational Analysis

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Compound of Interest

Compound Name: Veldoreotide

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Abstract

Veldoreotide is a synthetic cyclic peptide and a somatostatin analog with significant therapeutic potential. Its efficacy is intrinsically linked to its molecular structure and conformational flexibility, which govern its binding affinity and selectivity for somatostatin receptor subtypes. This technical guide provides a comprehensive overview of the molecular structure of **Veldoreotide**, outlines the experimental and computational methodologies employed for its conformational analysis, and details its pharmacological profile. While specific three-dimensional structural data for **Veldoreotide** is not publicly available, this document describes the established protocols used for closely related somatostatin analogs, offering a robust framework for its study.

Molecular Structure of Veldoreotide

Veldoreotide is a cyclic octapeptide. Its primary structure and key chemical identifiers are summarized below.

Identifier	Value
Molecular Formula	C ₆₀ H ₇₄ N ₁₂ O ₁₀
IUPAC Name	2-[(3S,6S,9S,12R,15S,18S)-9-(4-aminobutyl)-3,18-dibenzyl-6-[(1R)-1-hydroxyethyl]-12,15-bis(1H-indol-3-ylmethyl)-2,5,8,11,14,17,20,25-octaoxo-1,4,7,10,13,16,19,24-octazacyclooctacos-1-yl]acetamide[1]
CAS Number	252845-37-7[1]
Synonyms	Somatoprim, COR-005, PTR-3173[1]

The chemical structure of **Veldoreotide** is depicted in Figure 1.

Figure 1. Chemical Structure of **Veldoreotide**

Conformational Analysis: Methodologies

The three-dimensional conformation of cyclic peptides like **Veldoreotide** is critical for their biological activity. The conformational landscape is typically explored using a combination of experimental and computational techniques.

Experimental Protocols

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.^{[2][3]} For a peptide like **Veldoreotide**, the following experimental protocol would be typical:

- Sample Preparation:
 - Dissolve 1-5 mg of purified **Veldoreotide** in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1).
 - The concentration should be in the millimolar range (e.g., ~0.6 mM).^[4]
 - Add an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- Data Acquisition:
 - Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).^{[2][4]}
 - 1D ¹H NMR: Provides initial information on the number and type of protons.
 - 2D TOCSY (Total Correlation Spectroscopy): Used to identify protons within the same amino acid spin system.
 - 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the peptide's folding. Mixing times are varied to build up NOE cross-peaks.

- 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically within the same residue.
- ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.[\[4\]](#)
- Data Analysis and Structure Calculation:
 - Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
 - Assign all proton and carbon resonances to specific atoms in the **Veldoreotide** sequence.
 - Integrate the cross-peaks in the NOESY spectra to derive interproton distance restraints.
 - Use the distance and dihedral angle restraints as input for molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.

X-ray crystallography can provide a high-resolution, solid-state structure of **Veldoreotide**.[\[5\]](#)[\[6\]](#)

- Crystallization:
 - Screen a wide range of conditions (e.g., pH, temperature, precipitating agents) to obtain diffraction-quality crystals of **Veldoreotide**. This is often the most challenging step.[\[6\]](#)[\[7\]](#)
 - Vapor diffusion (hanging drop or sitting drop) is a common crystallization method.
- Data Collection:
 - Mount a suitable crystal and expose it to a monochromatic X-ray beam.[\[5\]](#)
 - Collect diffraction data as the crystal is rotated.[\[5\]](#)
- Structure Determination and Refinement:
 - Process the diffraction data to obtain the electron density map of the crystal.
 - Fit the known atomic structure of **Veldoreotide** into the electron density map.

- Refine the atomic coordinates to obtain the final, high-resolution 3D structure.

Computational Protocols

MD simulations provide insights into the dynamic nature of **Veldoreotide**'s conformation in a simulated physiological environment.[\[8\]](#)[\[9\]](#)

- System Setup:
 - Start with an initial 3D structure of **Veldoreotide** (e.g., from NMR or a homology model).
 - Place the peptide in a simulation box filled with a chosen water model (e.g., TIP3P).
 - Add counter-ions to neutralize the system.
- Simulation:
 - Energy-minimize the system to remove steric clashes.
 - Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.
 - Run a production MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.
- Analysis:
 - Analyze the trajectory to identify stable conformations, hydrogen bonding patterns, and flexibility of different regions of the peptide.
 - Techniques like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) analysis are used to assess conformational stability and atomic mobility.

Pharmacological Profile and Mechanism of Action

Veldoreotide is a full agonist at somatostatin receptors (SSTR) 2, 4, and 5.[\[8\]](#)[\[10\]](#) Its binding to these G-protein coupled receptors (GPCRs) initiates a signaling cascade that leads to its therapeutic effects.

Receptor Binding and Activation

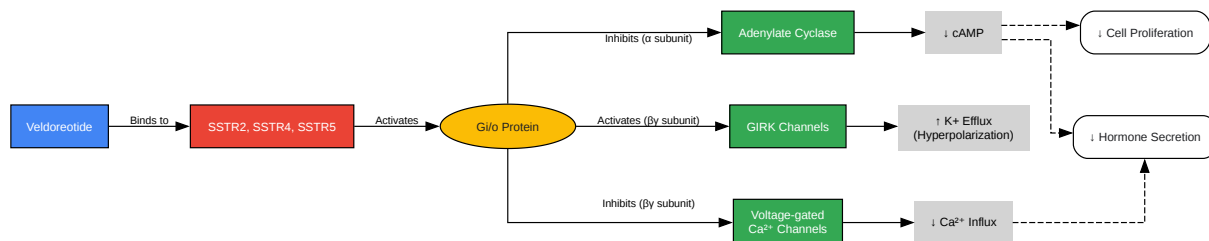
Quantitative data on the agonist activity of **Veldoreotide** at human SSTR subtypes in HEK293 cells are presented in Table 1.

Receptor Subtype	Agonist	pEC ₅₀	E _{max} (%)
SSTR2	Veldoreotide	8.8 ± 0.1	98.4 ± 1.6
Somatostatin-14		100	
SSTR4	Veldoreotide	9.0 ± 0.1	99.5 ± 2.2
Somatostatin-14		100	
SSTR5	Veldoreotide	8.9 ± 0.1	96.9 ± 2.3
Somatostatin-14		100	

Table 1: Agonist activity of **Veldoreotide** at human SSTR2, SSTR4, and SSTR5 receptors expressed in HEK293 cells. Data are presented as mean ± SEM. pEC₅₀ is the negative logarithm of the half-maximal effective concentration (EC₅₀). E_{max} is the maximum efficacy relative to somatostatin-14. (Data sourced from[10])

Signaling Pathway

Upon binding of **Veldoreotide** to SSTR2, SSTR4, or SSTR5, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. A generalized signaling pathway is depicted in the following diagram.

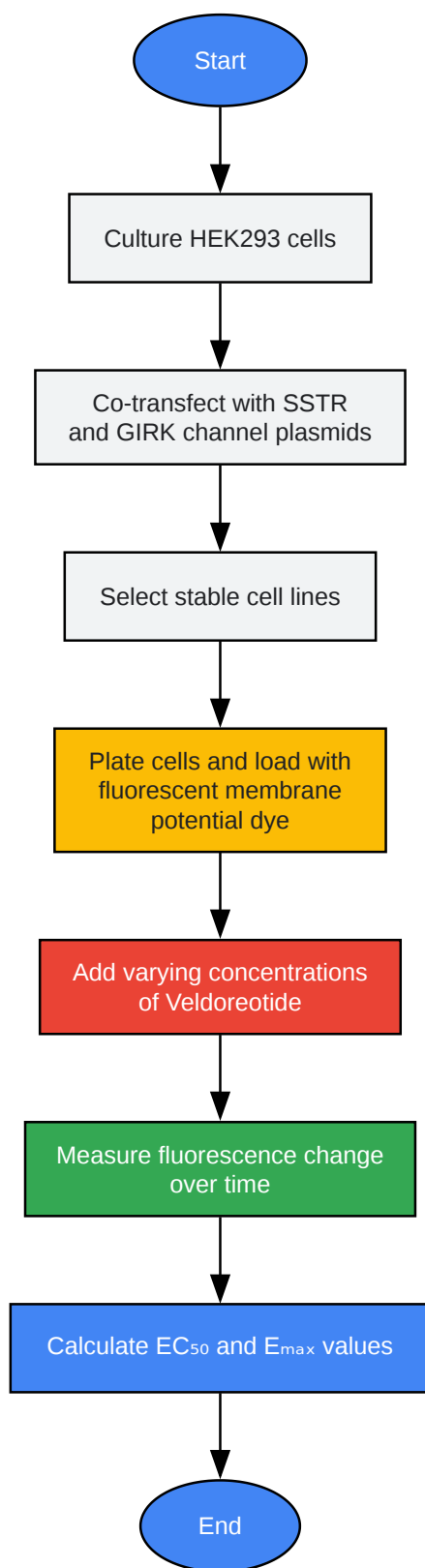


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Veldoreotide Signaling Pathway

Experimental Workflow for Pharmacological Characterization

The pharmacological activity of **Veldoreotide** can be assessed using in vitro cell-based assays. A typical workflow for determining agonist-induced G-protein signaling is outlined below.



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G-Protein Signaling Assay Workflow

Synthesis and Purification

As a peptide-based therapeutic, **Veldoreotide** is synthesized using solid-phase peptide synthesis (SPPS) followed by purification.

Solid-Phase Peptide Synthesis (SPPS)

- **Resin Preparation:** An appropriate solid support resin is chosen.
- **Chain Assembly:** Amino acids are sequentially coupled to the growing peptide chain.
- **Cleavage and Deprotection:** The completed peptide is cleaved from the resin, and all protecting groups are removed.
- **Cyclization:** The linear peptide is cyclized to form the final cyclic structure.

Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides like **Veldoreotide**.^[6]

- **Column:** A C18 stationary phase is typically used.
- **Mobile Phase:** A gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of an ion-pairing agent (e.g., trifluoroacetic acid), is used to elute the peptide.
- **Detection:** The peptide is detected by its UV absorbance at 214 and 280 nm.
- **Fraction Collection and Lyophilization:** Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a powder.

Conclusion

Veldoreotide is a promising somatostatin analog with a well-defined chemical structure and pharmacological profile as a full agonist at SSTR2, SSTR4, and SSTR5. While specific 3D structural information for **Veldoreotide** is not yet in the public domain, this guide has outlined the standard, robust methodologies, including NMR spectroscopy, X-ray crystallography, and molecular dynamics simulations, that are employed for the conformational analysis of such

cyclic peptides. The provided experimental protocols and pharmacological data serve as a valuable resource for researchers and drug development professionals working on **Veldoreotide** and other next-generation somatostatin analogs. Further elucidation of its three-dimensional structure will undoubtedly facilitate the design of even more potent and selective therapeutics.

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